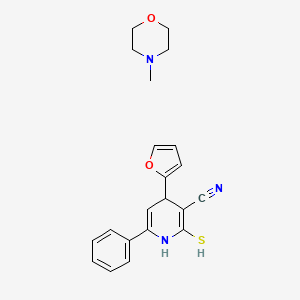![molecular formula C17H19FN2O B5014121 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5014121.png)
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as F13714, is a chemical compound with potential therapeutic applications. It belongs to the class of phenylpiperazine derivatives and has been studied extensively in recent years due to its unique properties.
作用機序
The mechanism of action of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. It also activates the PI3K/Akt/mTOR signaling pathway, which is associated with cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation. It also inhibits the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is easy to synthesize and has a high yield. Its purity is also satisfactory, making it suitable for various experiments. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. It also has limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects on different types of cancer and Alzheimer's disease. It is also important to study the pharmacokinetics and pharmacodynamics of this compound, which can provide information on its safety and efficacy. Finally, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-fluorophenyl)piperazine with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization, resulting in the formation of this compound. The yield of this synthesis method is high, and the purity of the final product is also satisfactory.
科学的研究の応用
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a variety of diseases, including cancer, Alzheimer's disease, and depression. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques and improve cognitive function. In depression, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation.
特性
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPFXODRMQPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)
![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)

![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![6,7-dimethoxy-2-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5014086.png)
![1-benzyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5014094.png)
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
![2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5014110.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5014118.png)
![5-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5014120.png)